2,3-Diphenyl-5-carboxytetrazolium Chloride

描述

Discovery and Development of Tetrazolium Compounds

The scientific journey of tetrazolium compounds began in 1875 when Friese synthesized the first formazan by reacting benzene diazonium nitrate with nitromethane. This discovery laid the groundwork for subsequent breakthroughs. In 1894, Von Pechmann and Runge oxidized a formazan to produce the first tetrazolium salt, marking the formal introduction of this chemical class. Over the following decades, researchers synthesized hundreds of tetrazolium derivatives, though only a select few gained prominence in biological and chemical applications. Early studies focused on their redox properties, which enabled the visualization of metabolic activity through formazan precipitation.

The structural versatility of tetrazolium salts—characterized by a five-membered ring with four nitrogen atoms and one carbon atom—allowed for modifications that optimized their solubility, stability, and specificity. By the mid-20th century, compounds like 2,3,5-triphenyltetrazolium chloride (TTC) became staples in microbiology and histochemistry, demonstrating the potential of tetrazolium salts as biochemical indicators.

Evolution of 2,3-Diphenyl-5-carboxytetrazolium Chloride

This compound emerged as a derivative of earlier tetrazolium salts, distinguished by its carboxyl group at position 5 and phenyl substituents at positions 2 and 3. Its synthesis typically involves the oxidation of corresponding formazans, a process refined through iterative experimentation to enhance yield and purity. For example, hydrazides treated with thionyl chloride yield hydrazidoyl intermediates, which are subsequently oxidized to form the tetrazolium ring.

This compound’s development was driven by the need for water-soluble tetrazolium salts that could generate quantifiable formazan products without requiring organic solvents for dissolution. Unlike earlier analogs such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which produces insoluble formazan crystals, this compound’s carboxyl group improves aqueous solubility, facilitating its use in high-throughput assays.

Positioning within the Tetrazolium Salt Classification

Tetrazolium salts are classified based on substituent patterns and solubility profiles. This compound falls into the category of aryl-substituted tetrazolium salts with hydrophilic functional groups , as illustrated below:

The carboxyl group at position 5 enhances this compound’s polarity, enabling its use in aqueous environments without surfactant additives. Its two phenyl groups contribute to electron delocalization, stabilizing the tetrazolium ring and modulating reduction potential.

Historical Applications in Scientific Research

Since its introduction, this compound has been instrumental in diverse research domains:

- Cell Biology : As a redox indicator, it detects dehydrogenase activity in viable cells, correlating formazan production with metabolic rates.

- Enzyme Kinetics : Researchers have employed it to study mitochondrial succinate dehydrogenase, leveraging its water solubility to monitor real-time electron transport chain activity.

- Pharmaceutical Screening : Its compatibility with microplate readers made it a preferred choice for drug efficacy studies, particularly in assessing compounds targeting oxidative phosphorylation.

A landmark study in 1961 demonstrated its utility in histochemical staining, where it provided superior resolution compared to earlier tetrazolium salts. Subsequent advancements in spectrophotometry further solidified its role in quantitative bioassays, bridging the gap between biochemical analysis and clinical diagnostics.

Structure

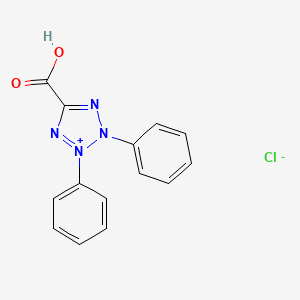

2D Structure

属性

IUPAC Name |

2,3-diphenyltetrazol-2-ium-5-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2.ClH/c19-14(20)13-15-17(11-7-3-1-4-8-11)18(16-13)12-9-5-2-6-10-12;/h1-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBVGOXTOCDSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Benzaldehyde-Phenylhydrazone

- Procedure: Phenylhydrazine is dissolved in methyl alcohol under reflux with stirring until complete dissolution. The solution is cooled to approximately 5 °C, and benzaldehyde is added dropwise. The reaction is slightly exothermic, and an oyster-white needle-like solid precipitates.

- Reaction Conditions: Cooling to 5 °C, stirring for 2 hours, then standing for 1 hour.

- Isolation: The solid is filtered, washed with methanol, and vacuum-dried.

- Yield: High purity hydrazone intermediate is obtained as a needle-like solid.

Preparation of Diazonium Salt

- Procedure: Aniline is dissolved in hydrochloric acid and cooled to 0–5 °C in an ice bath. A sodium nitrite aqueous solution (25–30% excess) is added slowly to form the diazonium salt.

- Reaction Monitoring: The solution color changes from light green to yellow. Starch-KI paper is used to confirm completion.

- Temperature Control: Strictly maintained at 0–5 °C to prevent decomposition.

Oxidation to 2,3-Diphenyl-5-carboxytetrazolium Chloride

- Procedure: The formazan intermediate is dissolved in methyl alcohol and cooled below 0 °C. Chlorine gas is passed slowly into the solution, maintaining temperature below 15 °C to control the exothermic reaction.

- Reaction Monitoring: The black suspension gradually dissolves, and the solution color changes to brown.

- Post-reaction: After chlorine saturation and reaction completion, the solvent is removed under reduced pressure.

- Purification: The crude product is refluxed with chloroform, decolorized with activated carbon, filtered, concentrated, and crystallized by addition of ether.

- Yield: Approximately 63% yield of light yellow chlorinated tetrazolium chloride crystals with melting point 242–243 °C.

Summary Table of Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzaldehyde + Phenylhydrazine → Benzaldehyde-phenylhydrazone | Methyl alcohol, reflux, then cool | 5 | High | Oyster-white needles, vacuum dried |

| 2 | Aniline + NaNO2 + HCl → Diazonium salt | Ice bath, slow addition | 0–5 | Quantitative | Starch-KI test for completion |

| 3 | Hydrazone + Diazonium salt → 2,3,5-triphenyl formazan | Methyl alcohol + pyridine, dropwise addition | 0–10 | 59 | Atropurpureus needles, multiple washes |

| 4 | Formazan + Cl2 (oxidation) → this compound | Methyl alcohol, slow Cl2 bubbling | <15 | 63 | Purified by chloroform reflux, crystallization |

Research Findings and Optimization Notes

- pH Control: The coupling reaction (step 3) is sensitive to pH, with optimal yields reported near pH 9.5 to minimize side reactions.

- Oxidizing Agents: Chlorine gas is preferred for oxidation due to high efficiency and low toxicity compared to alternatives like butyl nitrite, lead tetraacetate, or hydrogen peroxide with catalysts, which can complicate purification and reduce yield.

- Temperature Control: Critical in all steps to prevent decomposition or side reactions; especially during diazotization and oxidation.

- Purification: Reflux with chloroform and activated carbon treatment effectively removes impurities and enhances product purity.

- Yield Improvement: Careful control of addition rates, temperature, and reagent stoichiometry improves overall yield and reproducibility.

化学反应分析

Types of Reactions: 2,3-Diphenyl-5-carboxytetrazolium Chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It acts as an electron acceptor in redox reactions, forming reduced tetrazolium derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced tetrazolium derivatives.

Substitution: Various substituted tetrazolium compounds.

科学研究应用

2,3-Diphenyl-5-carboxytetrazolium Chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in redox reactions and as an intermediate in organic synthesis.

Biology: Employed in cell viability assays to detect and quantify living cells based on their metabolic activity.

Medicine: Utilized in diagnostic assays to measure enzyme activity and cellular respiration.

Industry: Applied in the development of biosensors and as a component in various analytical kits.

作用机制

The mechanism of action of 2,3-Diphenyl-5-carboxytetrazolium Chloride involves its role as an electron acceptor. In biological systems, it is reduced by cellular enzymes to form a colored formazan product, which can be quantified spectrophotometrically. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability and enzyme function .

相似化合物的比较

Table 1: Structural and Functional Comparison of Tetrazolium Salts

Key Findings from Comparative Studies

Functional Group Impact on Applications :

- The carboxylic acid group in this compound enhances water solubility compared to hydrophobic analogs like STC (thienyl-substituted) or methyl/ethyl derivatives. This property may make it suitable for aqueous-phase assays .

- STC (thienyl-substituted) demonstrates superior performance in microbiological assays, with a multicenter study validating its precision in detecting Mycobacterium tuberculosis resistance to antibiotics .

TTC (triphenyl variant) lacks the 5-position substituent diversity seen in diphenyl analogs, limiting its utility to specific staining applications rather than quantitative redox measurements .

Commercial and Research Relevance :

- STC is more extensively documented in peer-reviewed studies, with standardized protocols for microbial susceptibility testing , whereas the carboxy variant is primarily listed in chemical catalogs without explicit research citations .

- Derivatives like the methyl and ethyl tetrazolium salts are less prevalent in recent literature, suggesting niche or declining use .

生物活性

2,3-Diphenyl-5-carboxytetrazolium chloride (DPTC) is a compound belonging to the tetrazolium salt family, which has been widely studied for its biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Tetrazolium salts like DPTC are primarily used as histochemical indicators due to their ability to undergo reduction reactions in biological systems. The reduction of DPTC leads to the formation of formazan, a colored product that can be quantitatively measured. This reduction is catalyzed by dehydrogenase enzymes present in viable cells, making DPTC a useful tool for assessing cell viability and metabolic activity.

Applications in Biological Research

- Cell Viability Assays : DPTC is commonly used in assays to determine the viability of various cell types. The intensity of the color produced is proportional to the number of viable cells. This property has been utilized in studies involving cancer cells and microbial pathogens.

- Histopathological Studies : DPTC staining has been employed in histopathology to detect myocardial infarction. A study indicated that DPTC could identify acute myocardial infarction within four hours post-mortem more effectively than traditional histopathological methods, with a detection rate of 77.4% for recent infarcts .

- Drug Susceptibility Testing : Recent research has demonstrated the potential of DPTC as a colorimetric indicator in drug susceptibility testing against various strains of Mycobacterium, showing high categorical agreement with established methods .

Study on Myocardial Infarction Detection

A significant study conducted on 62 post-mortem cases revealed that DPTC staining was positive in 31 cases, correlating with histopathological findings. The results highlighted the efficacy of DPTC in early detection of myocardial infarction, suggesting its inclusion in forensic protocols for sudden death investigations .

Drug Susceptibility Testing Against Nontuberculous Mycobacteria

In another study focusing on drug susceptibility testing using DPTC against nontuberculous mycobacteria (NTM), the compound demonstrated over 91% agreement with standard testing methods for various antibiotics. This indicates its reliability as an indicator for assessing bacterial growth and resistance patterns .

Data Tables

常见问题

Q. How should researchers troubleshoot inconsistent formazan precipitation in high-throughput screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。